molecular formula C13H11NO3 B112425 4-(4-Aminophenoxy)benzoic acid CAS No. 28999-69-1

4-(4-Aminophenoxy)benzoic acid

Cat. No. B112425
CAS RN: 28999-69-1
M. Wt: 229.23 g/mol
InChI Key: DVFCGSZRLJQHJA-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is also known by its CAS Number: 28999-69-1 .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzoic acid consists of a benzoic acid group attached to an aminophenoxy group . The InChI code is 1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

4-(4-Aminophenoxy)benzoic acid has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity is 253 .

Scientific Research Applications

Synthesis in Polymer Films

4-(4-Aminophenoxy)benzoic acid has been utilized in the synthesis of aromatic polyimide films containing carboxyl groups. The synthesized films exhibit high transmissivity, good ultraviolet absorption performances, and excellent hydrophobic properties. These characteristics, along with a tensile strength ranging from 15 to 56 MPa, make them suitable for various applications (Xu Yong-fen, 2012).

Fluorescence Probes for Reactive Oxygen Species Detection

4-(4-Aminophenoxy)benzoic acid has been used in the development of novel fluorescence probes, specifically APF, which can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes are beneficial in studying the roles of hROS in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Enzymatic Synthesis Involving Carboxylase Enzymes

4-(4-Aminophenoxy)benzoic acid has been synthesized from phenol and CO2 using a Carboxylase enzyme. This represents a significant biotechnological application of Carboxylase enzymes and demonstrates a method for the synthesis of 4-OH benzoic acid under environmentally friendly conditions (M. Aresta et al., 1998).

Development of Pseudopeptide Synthesis Building Blocks

4-(4-Aminophenoxy)benzoic acid, also known as AmAbz, has been synthesized and explored for use in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Its properties allow for selective reactions with various functional groups, facilitating the synthesis of complex molecular structures (R. Pascal et al., 2000).

Application in Liquid Crystal Technology

Compounds synthesized from 4-(4-Aminophenoxy)benzoic acid are intermediates in ferroelectric and antiferroelectric liquid crystals. The synthesis of such intermediates from 4-phenylphenol demonstrates their role in advanced liquid crystal technology (Dou Qing, 2000).

Utilization in Enzymatic Oxidative Polymerization

4-(4-Aminophenoxy)benzoic acid has been used in the enzymatic oxidative polymerization of phenol derivatives. This process, catalyzed by horseradish peroxidase, leads to oligomers with high thermal stability, demonstrating potential in materials science (Altug Kumbul et al., 2015).

Synthesis and Characterization in Biochemistry

This compound has been utilized in the synthesis and characterization of new Schiff base compounds, which have been studied for their biological activity against various bacteria, indicating potential applications in medicinal chemistry (M. Radi et al., 2019).

Role in Polyaniline Doping

4-(4-Aminophenoxy)benzoic acid and its derivatives have been studied as dopants for polyaniline. The properties of the doped polyaniline, such as conductivity and thermal stability, were analyzed, revealing potential applications in the field of conductive polymers (C. A. Amarnath & S. Palaniappan, 2005).

Use in Hyperbranched Aromatic Polyamide Synthesis

The compound has been employed in the synthesis of hyperbranched aromatic polyamides, demonstrating diverse solubility and thermal properties. This application is relevant in the field of advanced polymer materials (Gang Yang et al., 1999).

Pharmacokinetic Studies

Studies involving 4-(4-Aminophenoxy)benzoic acid derivatives have been conducted to understand their pharmacokinetics in biological systems. This research is crucial in the field of drug development and pharmacology (Haoran Xu et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, ingestion, and inhalation of 4-(4-Aminophenoxy)benzoic acid . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

4-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFCGSZRLJQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352317
Record name 4-(4-aminophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)benzoic acid

CAS RN

28999-69-1
Record name 4-(4-aminophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CM Suter, E Oberg - Journal of the American Chemical Society, 1931 - ACS Publications
The purpose of this work was to study some derivatives of diphenyl ether which differ from the commonly used esters of^-aminobenzoic acid mainly in that the amino and ester groups …
Number of citations: 8 pubs.acs.org
김경수, 전인엽, 백종범 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
Epoxy resin-based carbon nanotube (CNT) composites have been extensively investigated due to the potential for industrial/technological applications. To covalently attach more …
Number of citations: 4 www.cheric.org
P Thiruvasagam, D Venkatesan - Polymer-Plastics Technology …, 2012 - Taylor & Francis
Two diimide-diacid monomers N,N′-bis(4-carboxypheny-4-oxyphenyl)oxydiphthalimide and N,N′-bis(4-carboxyphenyl-4-oxyphenyl)4,4′-(hexafluoroisopropylidene)diphthalimide …
Number of citations: 14 www.tandfonline.com
M Jikei, K Fujii, M Kakimoto - Macromolecular Symposia, 2003 - Wiley Online Library
A series of hyperbranched aromatic polyamide copolymers has been prepared and characterized from direct polycondensation of AB 2 and AB monomers. Structure of the monomers …
Number of citations: 27 onlinelibrary.wiley.com
AW Dox - Journal of the American Chemical Society, 1931 - ACS Publications
The 5, 5-dialkylbarbituric acids, ofwhich barbital is the oldest and most familiar example, are surprisingly inert chemically despite their powerful physiological action as hypnotics. …
Number of citations: 10 pubs.acs.org
SE Leonard, FJ Garcia, DS Goodsell, KS Carroll - 2011 - deepblue.lib.umich.edu
Over the past two decades, it has been established that growth factors, cytokines, and a host of other ligands trigger the production of hydrogen peroxide (H2O2) in nonphagocytic cells …
Number of citations: 63 deepblue.lib.umich.edu
E Akiyama, Y Miyama, Y Nagase… - Journal of the …, 2000 - Wiley Online Library
The liquid‐crystal (LC) alignment properties of polyamide films exposed to ultraviolet (UV) light were investigated. It was found that the uniform and stable alignment of LC molecules …
Number of citations: 3 sid.onlinelibrary.wiley.com
Y Nagase, E Akiyama - … of the School of Engineering of …, 2002 - bulletin.soe.u-tokai.ac.jp
Uniform and stable alignment of liquid crystal (LC) molecules was achieved on the films of aromatic polyamides exposed to the linearly polarized UV light, although these polyamides …
Number of citations: 1 bulletin.soe.u-tokai.ac.jp
M Scholl, Z Kadlecova, HA Klok - Progress in Polymer Science, 2009 - Elsevier
This article discusses the synthesis and properties of dendritic and hyperbranched polyamides. The first part of the article focuses on peptide dendrimers and starts with providing an …
Number of citations: 171 www.sciencedirect.com
A Blencowe, W Hayes - Recent Developments in Polymer …, 2007 - books.google.com
Coupling or condensation reagents are species that increase the rate of condensation between two components, such as an amine and a carboxylic acid. The coupling reagent …
Number of citations: 2 books.google.com

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